molecular formula C22H21N3O5 B2619976 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 682346-06-1

3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2619976
CAS No.: 682346-06-1
M. Wt: 407.426
InChI Key: VWZBGJXVXKXYPM-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, characterized by a fused benzopyrone core. Its structure includes a nitro group at position 6 of the coumarin ring and a piperazine-1-carbonyl moiety substituted with a 3,4-dimethylphenyl group at position 2.

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-3-4-17(11-15(14)2)23-7-9-24(10-8-23)21(26)19-13-16-12-18(25(28)29)5-6-20(16)30-22(19)27/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZBGJXVXKXYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds similar to 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (PC3) cells. In vitro assays demonstrated cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Protein Kinase Inhibition

In addition to antitumor activity, this compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer progression. For example, certain derivatives have shown inhibition rates of up to 44% against HsCK1e at concentrations as low as 1 μM .

Case Studies

StudyFocusFindings
Study 1 Antitumor EffectsDemonstrated significant cytotoxicity against MDA-MB231 and PC3 cell lines with an IC50 of 25 µM .
Study 2 Protein Kinase InhibitionInhibition of HsCK1e by 44% at 1 µM concentration indicates potential for targeted cancer therapies .
Study 3 Apoptosis InductionActivation of pro-apoptotic pathways leading to enhanced cell death in tumor models.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The chromenone core may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

A. Coumarin Derivatives with Piperazine Substituents

  • 3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e) :
    These compounds feature a sulphonyl group instead of the 3,4-dimethylphenyl substituent on the piperazine ring. The sulphonyl group increases polarity and hydrogen-bonding capacity compared to the hydrophobic dimethylphenyl group in the target compound. Synthesis involves reacting 3-(piperazine-1-carbonyl)coumarin with sulphonyl chlorides, yielding 75–81% isolated products after column chromatography .

B. Quinazolinone-Based Analogues

  • 2-(Chloromethyl)-3-(4-methoxyphenyl)-6-nitroquinazolin-4(3H)-one: While sharing a nitro group at position 6, this compound replaces the coumarin core with a quinazolinone scaffold. The chloromethyl and methoxyphenyl groups introduce distinct steric and electronic effects compared to the piperazine-carbonyl substituent in the target compound .

C. Pyrazoline Derivatives

  • Its synthesis via hydrazine condensation yields a rigid, planar structure with a melting point of 126–130°C, contrasting with the likely higher polarity of the nitro-coumarin target .

Key Observations :

  • The target compound’s nitro group at position 6 aligns with quinazolinone analogues but differs in core aromatic systems.
  • Piperazine-linked coumarins (e.g., sulphonyl derivatives) exhibit modular synthesis, suggesting adaptability for introducing diverse substituents .
  • Pyrazoline derivatives highlight the impact of alkyloxy chains (e.g., butyloxy, pentyloxy) on physical properties like melting points and chromatographic mobility .
Structural and Electronic Effects
  • Nitro Group Positioning: The 6-nitro substituent in the target compound likely induces stronger electron-withdrawing effects compared to nitro groups in other positions (e.g., quinazolinone derivatives), altering UV-Vis absorption and reactivity .
  • Piperazine vs. Sulphonyl Linkages : The carbonyl-piperazine group in the target compound may enhance π-π stacking interactions compared to sulphonyl-linked analogues, which prioritize polar interactions .
  • 3,4-Dimethylphenyl vs.

Research Implications and Limitations

    Biological Activity

    3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound's structure can be represented as follows:

    • IUPAC Name : this compound
    • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}
    • CAS Number : 682346-06-1

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an antagonist or inhibitor in specific pathways:

    • DPP-4 Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are used in the management of diabetes. For instance, a related study demonstrated that certain chromen derivatives effectively inhibited DPP-4 activity, suggesting potential for glucose regulation .
    • Antitumor Activity : The presence of the piperazine moiety is often associated with anticancer properties. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

    Pharmacological Activities

    Research indicates that this compound may possess several pharmacological activities:

    Antitumor Activity

    A study exploring the structure-activity relationship (SAR) of piperazine derivatives found that modifications on the phenyl ring significantly influenced cytotoxicity against cancer cell lines such as HT29 and Jurkat. The presence of dimethyl substitutions was particularly noted for enhancing activity .

    Antidepressant Effects

    Piperazine derivatives are commonly investigated for their potential antidepressant effects. The compound's ability to modulate serotonin and dopamine receptors may contribute to mood regulation and anxiety reduction.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of related compounds:

    StudyCompoundBiological ActivityFindings
    3-[4-(3,4-dimethylphenyl)piperazine]AntitumorSignificant cytotoxicity against HT29 cells with IC50 < 23 mM.
    DPP-4 inhibitorsDiabetes managementCompounds showed >80% inhibition of DPP-4 activity at a dosage of 3 mg/kg.
    Chromen derivativesAntidepressantModulation of neurotransmitter systems indicating potential antidepressant effects.

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